REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]=O.[SH:11][CH2:12][C:13]([OH:15])=[O:14]>[OH-].[K+].O>[F:10][C:7]1[CH:8]=[CH:9][C:2]2[S:11][C:12]([C:13]([OH:15])=[O:14])=[CH:4][C:3]=2[CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=C(C=C1)F
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
155 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bottle was then sealed
|
Type
|
CUSTOM
|
Details
|
The bottle was then removed from the hot oil bath
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
A pale yellow precipitate was obtained in the bottle
|
Type
|
CUSTOM
|
Details
|
At ambient temperature
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitate
|
Type
|
WASH
|
Details
|
The resultant aqueous material was washed with ether
|
Type
|
CUSTOM
|
Details
|
to produce a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
The pale yellow solid was collected on a filter
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(SC(=C2)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |